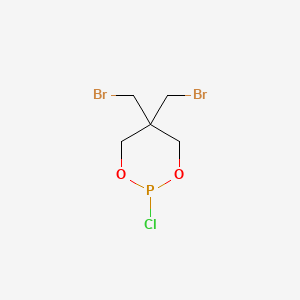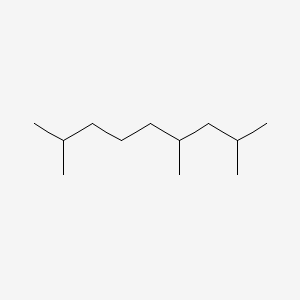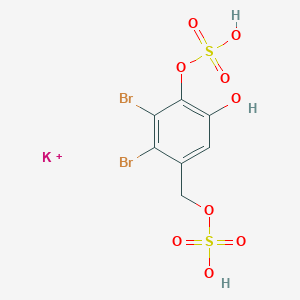
Lanosol, disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanosol, disulfate is a bromophenol compound found naturally in certain species of red algae, such as Neorhodomela larixThis compound is notable for its antimicrobial properties and its role in the chemical ecology of marine environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanosol, disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Substituted bromophenol derivatives.
Wissenschaftliche Forschungsanwendungen
Lanosol, disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.
Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.
Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.
Industry: It is used in the formulation of antimicrobial agents and preservatives
Wirkmechanismus
The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Lanosol, disulfate is unique among bromophenols due to its disulfate ester group. Similar compounds include:
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): The parent compound without the disulfate ester.
3,5-Dibromotyrosine: Another bromophenol derivative with different functional groups.
3-Bromo-5-sulfodihydroxyphenylalanine: A bromophenol with a sulfonic acid group instead of a disulfate ester.
Compared to these compounds, this compound exhibits enhanced water solubility and distinct chemical reactivity due to the presence of the disulfate ester .
Eigenschaften
CAS-Nummer |
40089-29-0 |
|---|---|
Molekularformel |
C7H6Br2KO9S2+ |
Molekulargewicht |
497.2 g/mol |
IUPAC-Name |
potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1 |
InChI-Schlüssel |
JIKQTOAAAPPROY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



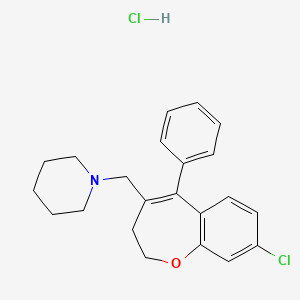
![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
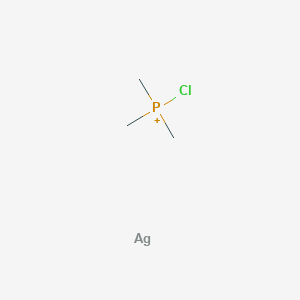
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
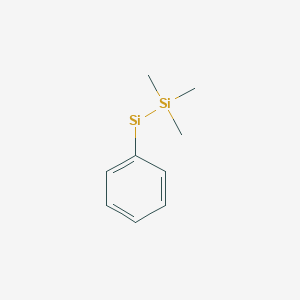
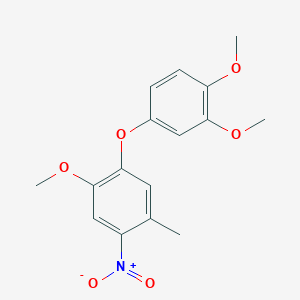

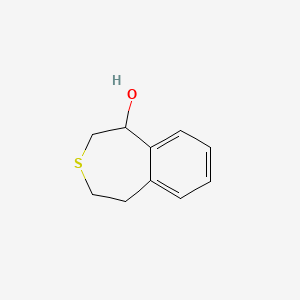
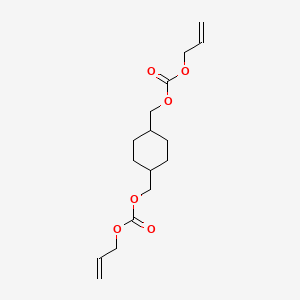
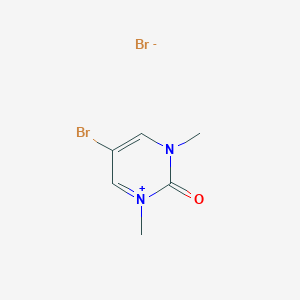
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)
